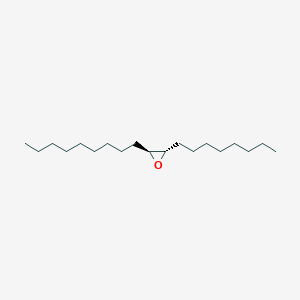
trans-9,10-Epoxynonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-9,10-Epoxynonadecane: is an organic compound with the molecular formula C19H38O . It is classified as an epoxide, which is a cyclic ether with a three-membered ring. The compound is also known by its IUPAC name, (2S,3S)-2-nonyl-3-octyloxirane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Epoxynonadecane typically involves the epoxidation of alkenes. One common method is the reaction of nonadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the 9,10-position of the nonadecene molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .
Analyse Des Réactions Chimiques
Types of Reactions: trans-9,10-Epoxynonadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: trans-9,10-Epoxynonadecane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity as an epoxide makes it valuable in various chemical transformations .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Epoxides are known to interact with biological molecules, and this compound may be studied for its effects on enzymes and cellular processes .
Industry: In industrial applications, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of trans-9,10-Epoxynonadecane involves its reactivity as an epoxide. The three-membered ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Another epoxide with a similar structure but different functional groups.
trans-10,11-Epoxyoctadecane: A similar epoxide with a different carbon chain length.
Uniqueness: trans-9,10-Epoxynonadecane is unique due to its specific carbon chain length and the position of the epoxide ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry .
Propriétés
Numéro CAS |
85267-96-5 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(2S,3S)-2-nonyl-3-octyloxirane |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |
Clé InChI |
IDEQNIOEFSEJSA-OALUTQOASA-N |
SMILES isomérique |
CCCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |
SMILES canonique |
CCCCCCCCCC1C(O1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)


methanone](/img/structure/B14426007.png)
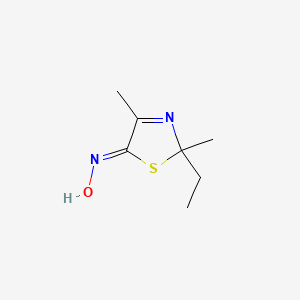
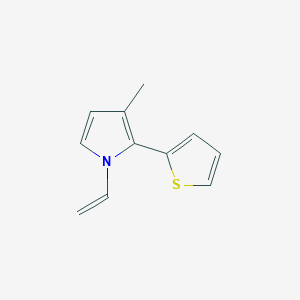
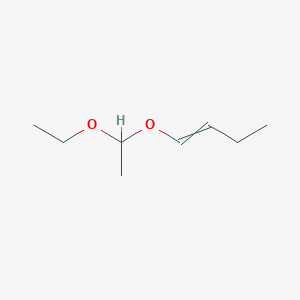
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)

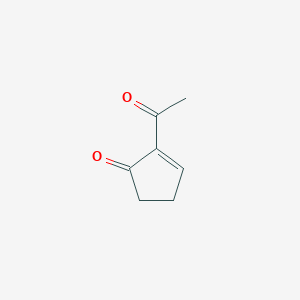


![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
